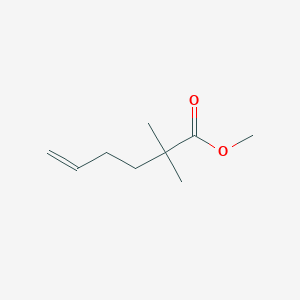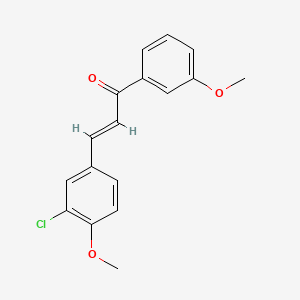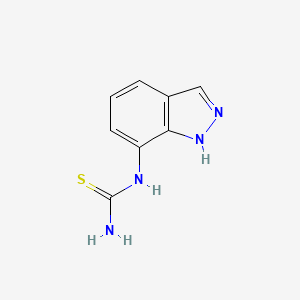amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 317822-47-2](/img/structure/B2646383.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H15Cl3F3N7O4 and its molecular weight is 592.74. The purity is usually 95%.
BenchChem offers high-quality 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Heterocyclic Compounds
Antifungal and Antibacterial Activity : Studies on the synthesis of novel polyheterocyclic compounds, including those with fused 1,2,4-triazine moieties, have shown these compounds to exhibit antifungal activity. Similarly, other research has uncovered antibacterial properties in multicomponent synthesized heterocyclic scaffolds, highlighting the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2008) (Frolova et al., 2011).
Novel Heterocyclic Scaffolds with Potential Applications : The development of new heterocyclic compounds, such as those incorporating the pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine frameworks, showcases the versatility of these compounds for various scientific applications. These compounds have been synthesized through reactions involving trifluoromethyl groups, indicative of their potential in material science and as building blocks in organic synthesis (Shaaban, 2008).
Enantiomerically Enriched Compounds : Research into the synthesis of enantiomerically enriched bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids via cyclocondensation has been explored, contributing to the field of chiral chemistry and the potential for these compounds in catalysis and as intermediates in pharmaceutical synthesis (Hoshino et al., 2013).
Cyclic Imides and Memory Enhancement : A study on dihydro-1H-pyrrolizine-3,5(2H,6H)-diones revealed their role in reversing electroconvulsive shock-induced amnesia in mice, suggesting potential research avenues into memory enhancement and neuroprotective agents (Butler et al., 1987).
properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3F3N7O4/c1-20(29-19(37)33(31-20)12-4-3-9(22)6-10(12)23)15-13-14(38-30-15)18(36)34(17(13)35)32(2)16-11(24)5-8(7-28-16)21(25,26)27/h3-7,13-14,31H,1-2H3,(H,29,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIZHPBMVCRLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)C3=NOC4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3F3N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolan-3-yl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)



![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)


![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)